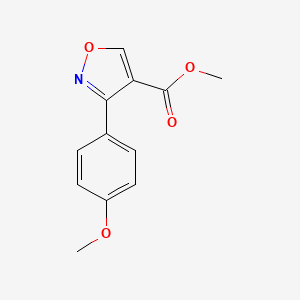
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique structure, which includes an isoxazole ring and a chlorinated phenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chlorinated Phenyl Group: This step involves the chlorination of a phenyl ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like ethylamine and a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and chlorination steps, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets in cells. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through modulation of these targets, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-ethylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-methylisoxazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-5-(5-chloro-2,4-dihydroxyphenyl)-n-propylisoxazole-3-carboxamide: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H12ClN3O4 |
|---|---|
Poids moléculaire |
297.69 g/mol |
Nom IUPAC |
4-amino-5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12ClN3O4/c1-2-15-12(19)10-9(14)11(20-16-10)5-3-6(13)8(18)4-7(5)17/h3-4,17-18H,2,14H2,1H3,(H,15,19) |
Clé InChI |
JKTQYVXIHSTRDD-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NOC(=C1N)C2=CC(=C(C=C2O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)

![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)

![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)
